REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][C:3]=1[CH2:11][OH:12].[CH3:13][C:14]1[C:15]([CH2:23][OH:24])=[CH:16][C:17]2[CH:21]=[CH:20][S:19][C:18]=2[CH:22]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][C:3]=1[CH:11]=[O:12].[CH3:13][C:14]1[C:15]([CH:23]=[O:24])=[CH:16][C:17]2[CH:21]=[CH:20][S:19][C:18]=2[CH:22]=1 |f:3.4.5|
|
Name
|
mixture
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=2SC=CC21)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC2=C(SC=C2)C1)CO
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the resulting mixture is refluxed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the reaction, insolubles
|
Type
|
CUSTOM
|
Details
|
are removed from the resulting reaction mixture by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate obtained
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by a moderate pressure column chromatography [eluent:hexane:toluene=1:1]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=2SC=CC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC2=C(SC=C2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][C:3]=1[CH2:11][OH:12].[CH3:13][C:14]1[C:15]([CH2:23][OH:24])=[CH:16][C:17]2[CH:21]=[CH:20][S:19][C:18]=2[CH:22]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][C:3]=1[CH:11]=[O:12].[CH3:13][C:14]1[C:15]([CH:23]=[O:24])=[CH:16][C:17]2[CH:21]=[CH:20][S:19][C:18]=2[CH:22]=1 |f:3.4.5|
|
Name
|
mixture
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=2SC=CC21)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC2=C(SC=C2)C1)CO
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the resulting mixture is refluxed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the reaction, insolubles
|
Type
|
CUSTOM
|
Details
|
are removed from the resulting reaction mixture by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate obtained
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by a moderate pressure column chromatography [eluent:hexane:toluene=1:1]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=2SC=CC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC2=C(SC=C2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |